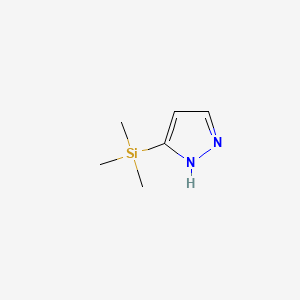
3-(Trimethylsilyl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trimethylsilyl)pyrazole is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. The trimethylsilyl group attached to the pyrazole ring enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Trimethylsilyl)pyrazole can be synthesized through several methods. One common approach involves the reaction of pyrazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high efficiency .
Another method involves the use of trimethylsilyl-protected hydrazines, which react with 1,3-dicarbonyl compounds to form the pyrazole ring. This method offers mild reaction conditions and good yields .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction between pyrazole and trimethylsilyl chloride is carried out under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trimethylsilyl)pyrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can yield hydropyrazole derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
3-(Trimethylsilyl)pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers
Wirkmechanismus
The mechanism of action of 3-(Trimethylsilyl)pyrazole involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl group enhances its reactivity by stabilizing the intermediate species formed during chemical reactions. This stabilization allows for selective functionalization of the pyrazole ring, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trimethylsilyl)indazole
- 3-(Trimethylsilyl)isoxazole
- 3-(Trimethylsilyl)imidazole
Uniqueness
3-(Trimethylsilyl)pyrazole is unique due to its specific reactivity profile and the stability imparted by the trimethylsilyl group. This makes it particularly useful in reactions requiring selective functionalization and high yields .
Eigenschaften
IUPAC Name |
trimethyl(1H-pyrazol-5-yl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2Si/c1-9(2,3)6-4-5-7-8-6/h4-5H,1-3H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAZYSAHIPFJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=NN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
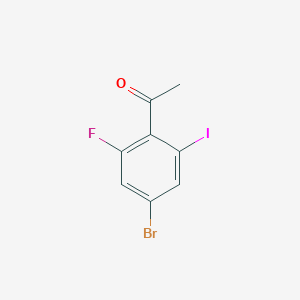
![5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde](/img/structure/B12972092.png)
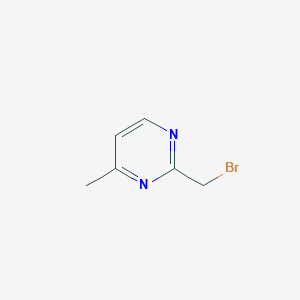
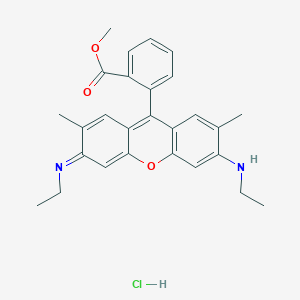
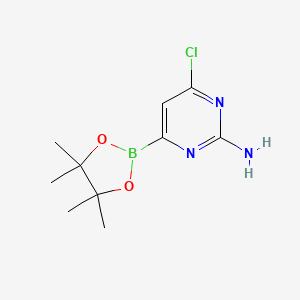
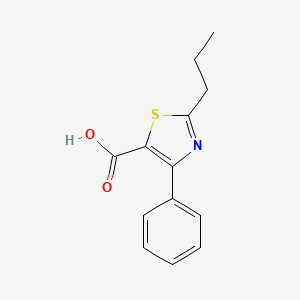
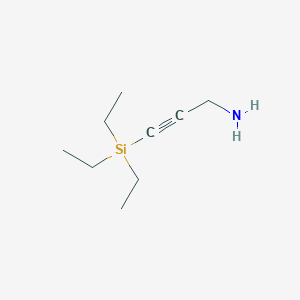
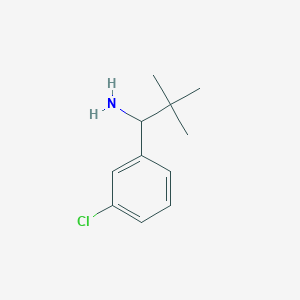
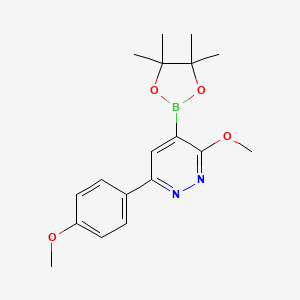
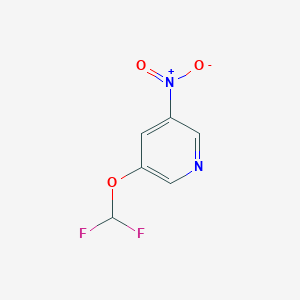
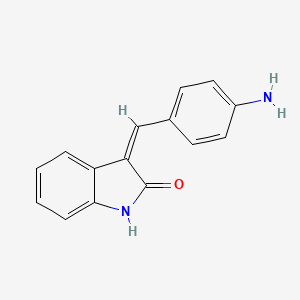
![2-Phenylbenzo[d]oxazole-5-carbonyl chloride](/img/structure/B12972139.png)
![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B12972141.png)

